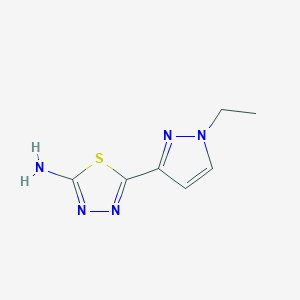
5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアゾール-2-アミンは、その構造中に窒素原子と硫黄原子を含む複素環式化合物です。このような構造を持つ化合物は、その多様な薬理学的および産業的応用のために非常に注目されています。分子中のピラゾール環とチアゾール環の存在は、そのユニークな化学的特性と潜在的な生物学的活性に貢献しています。
準備方法
合成ルートと反応条件
5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアゾール-2-アミンの合成は、一般的に1-エチル-3-ピラゾールカルボン酸ヒドラジドを二硫化炭素と水酸化カリウムと反応させ、続いて環化させることを含みます。 反応はエタノール中、還流条件下で行われ、目的のチアゾール環が形成されます .
工業生産方法
この化合物の具体的な工業生産方法は、広範に文書化されていませんが、一般的なアプローチは、実験室合成手順のスケールアップを含みます。これには、工業用アプリケーションに適した高収率と純度を達成するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応解析
反応の種類
5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアゾール-2-アミンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にチアゾール環で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンやチオールなどの求核剤。
形成される主要な生成物
酸化: チアゾール環の酸化誘導体。
還元: ピラゾール環またはチアゾール環の還元形。
置換: チアゾール環に結合したさまざまな官能基を持つ置換誘導体。
科学研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: その抗菌および抗真菌特性について調査されています。
医学: 抗炎症剤および抗がん剤としての可能性について調査されています。
化学反応の分析
Types of Reactions
5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the pyrazole or thiadiazole rings.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアゾール-2-アミンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの活性を調節することにより、その効果を発揮すると考えられています。 たとえば、その抗菌活性は、細菌の細胞壁合成に関与する主要な酵素の阻害による可能性があります .
類似化合物との比較
類似化合物
1,3,4-チアゾール誘導体: これらの化合物はチアゾール環を共有し、同様の生物学的活性を示します。
ピラゾール誘導体: ピラゾール環を持つ化合物は、さまざまな薬理学的特性も示します。
独自性
5-(1-エチル-1H-ピラゾール-3-イル)-1,3,4-チアゾール-2-アミンは、ピラゾール環とチアゾール環が1つの分子に組み合わされているため、ユニークです。 この構造的特徴は、その独特の化学反応性と潜在的な生物学的活性に貢献し、さらなる研究開発のための貴重な化合物となっています .
生物活性
5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound notable for its unique structural features, which include both pyrazole and thiadiazole rings. This combination enhances its chemical reactivity and potential biological activities. The molecular formula is C7H9N5S with a molecular weight of 195.25 g/mol . This compound has gained attention in pharmacology due to its promising therapeutic properties, particularly in antimicrobial, anti-inflammatory, and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis . Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial properties.
Table 1: Antimicrobial Activity of Related Thiadiazole Compounds
Anti-inflammatory and Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. The presence of the thiadiazole moiety is associated with various biological effects including anti-tumor properties .
Recent studies have demonstrated that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 0.28 | |
| Novel Thiadiazole Derivative | HepG2 | 9.6 | |
| This compound | Various cancer lines | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in various biochemical pathways. This interaction may lead to the modulation of cellular processes such as apoptosis in cancer cells or inhibition of inflammatory pathways .
Case Studies and Research Findings
Recent literature has documented several studies focusing on the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A study highlighted the effectiveness of thiadiazole derivatives against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth when treated with the compound .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that derivatives containing the thiadiazole moiety exhibited potent cytotoxic effects. The findings suggest that these compounds could serve as potential leads for developing new anticancer agents .
特性
分子式 |
C7H9N5S |
|---|---|
分子量 |
195.25 g/mol |
IUPAC名 |
5-(1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-12-4-3-5(11-12)6-9-10-7(8)13-6/h3-4H,2H2,1H3,(H2,8,10) |
InChIキー |
SRAXCIFKWPFTLG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=N1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















